

# HSK0935: A Technical Overview of its Discovery and Preclinical Development

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## Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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[Chengdu, China] – **HSK0935**, a novel investigational compound, has emerged as a potent and highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2), positioning it as a potential therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of **HSK0935**, with a focus on its mechanism of action, pharmacological profile, and the experimental methodologies employed in its development.

## Core Discovery and Mechanism of Action

**HSK0935** was identified and developed by Haisco Pharmaceuticals Group Co., Ltd.<sup>[1]</sup>. It belongs to a novel class of SGLT2 inhibitors characterized by a unique double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system<sup>[1]</sup>. The primary mechanism of action of **HSK0935** is the selective inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, **HSK0935** reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism offers a promising therapeutic strategy for improving glycemic control in individuals with type 2 diabetes.

## In Vitro Pharmacology

The inhibitory potency and selectivity of **HSK0935** against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1) were evaluated in vitro. The compound demonstrated exceptional potency against hSGLT2 with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 1.3 nM. Notably, **HSK0935** exhibited high selectivity, with an IC<sub>50</sub> for hSGLT1 that was 843-fold higher than for hSGLT2, suggesting a reduced potential for side effects associated with SGLT1 inhibition, such as gastrointestinal adverse events[1].

**Table 1: In Vitro Inhibitory Activity of HSK0935**

Target	IC <sub>50</sub> (nM)	Selectivity (SGLT1/SGLT2)
hSGLT2	1.3	843-fold
hSGLT1	1096	

## In Vivo Efficacy

The in vivo efficacy of **HSK0935** was assessed in preclinical animal models, including Sprague-Dawley (SD) rats and Rhesus monkeys. In these studies, oral administration of **HSK0935** led to a robust and dose-dependent increase in urinary glucose excretion, confirming its potent SGLT2 inhibitory activity in a physiological setting[1].

**Table 2: In Vivo Glucosuric Effect of HSK0935**

Animal Model	Route of Administration	Effect
Sprague-Dawley Rats	Oral	Robust urinary glucose excretion
Rhesus Monkeys	Oral	Significant and sustained urinary glucose excretion

## Experimental Protocols

### In Vitro SGLT2 and SGLT1 Inhibition Assay

The inhibitory activity of **HSK0935** on human SGLT1 and SGLT2 was determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either hSGLT1 or hSGLT2

were utilized. The assay measured the uptake of a radiolabeled glucose analog,  $^{14}\text{C}$ - $\alpha$ -methyl-D-glucopyranoside ( $^{14}\text{C}$ -AMG), in the presence of varying concentrations of the test compound.

Protocol:

- **Cell Culture:** CHO cells stably transfected with hSGLT1 or hSGLT2 were cultured in appropriate media and seeded into 96-well plates.
- **Compound Incubation:** On the day of the assay, the cell monolayers were washed with a sodium-containing buffer. The cells were then incubated with various concentrations of **HSK0935** for a predetermined period.
- **Glucose Uptake:**  $^{14}\text{C}$ -AMG was added to each well to initiate the uptake reaction.
- **Termination and Measurement:** After incubation, the uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the amount of  $^{14}\text{C}$ -AMG taken up was quantified using a scintillation counter.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

## In Vivo Urinary Glucose Excretion Studies

The in vivo glucosuric effect of **HSK0935** was evaluated in normal Sprague-Dawley rats and Rhesus monkeys.

Protocol (Sprague-Dawley Rats):

- **Animal Acclimation:** Male Sprague-Dawley rats were acclimated to individual metabolic cages.
- **Dosing:** **HSK0935** was administered orally at various doses. A vehicle control group was also included.
- **Urine Collection:** Urine was collected over a 24-hour period post-dosing.
- **Glucose Measurement:** The total volume of urine was measured, and the glucose concentration in the urine was determined using a glucose oxidase method.

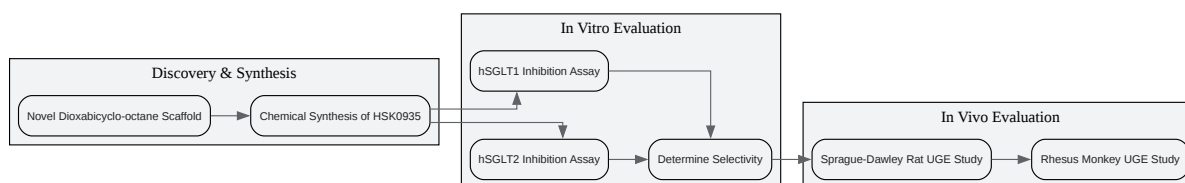
- **Data Analysis:** The total amount of glucose excreted in the urine over 24 hours was calculated for each dose group and compared to the vehicle control.

Protocol (Rhesus Monkeys):

- **Animal Handling:** Conscious, chair-restrained male Rhesus monkeys were used.
- **Dosing:** **HSK0935** was administered orally.
- **Urine Collection:** Urine was collected at specified intervals over a defined period.
- **Glucose Measurement:** Urinary glucose concentrations were measured using a validated analytical method.
- **Data Analysis:** The cumulative urinary glucose excretion was calculated and plotted over time.

## Signaling Pathway and Experimental Workflow

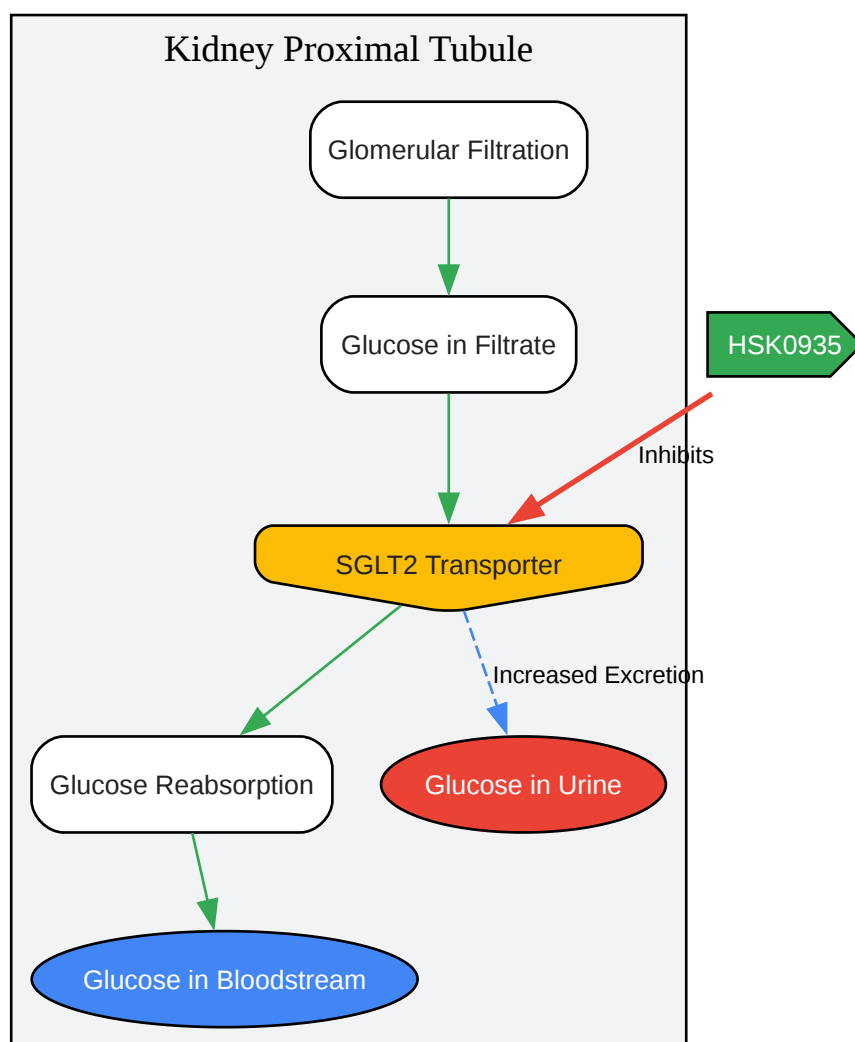
The development and evaluation of **HSK0935** followed a structured workflow from initial concept to in vivo validation.



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Caption: Workflow for the discovery and preclinical evaluation of **HSK0935**.

The mechanism of action of **HSK0935** is centered on its effect on renal glucose handling.



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Caption: Mechanism of action of **HSK0935** via SGLT2 inhibition in the kidney.

## Conclusion

**HSK0935** is a potent and highly selective SGLT2 inhibitor with a novel chemical scaffold. Preclinical data demonstrate its ability to effectively block renal glucose reabsorption, leading to significant urinary glucose excretion. These findings support the continued development of **HSK0935** as a potential new therapeutic option for the treatment of type 2 diabetes. Further clinical investigations are warranted to establish its safety and efficacy profile in humans.

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## References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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